molecular formula C8H7BrCl2 B1373469 4-(1-Bromoethyl)-1,2-dichlorobenzene CAS No. 192702-37-7

4-(1-Bromoethyl)-1,2-dichlorobenzene

Cat. No.: B1373469
CAS No.: 192702-37-7
M. Wt: 253.95 g/mol
InChI Key: LNEQRCLPPPXKGY-UHFFFAOYSA-N
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Description

4-(1-Bromoethyl)-1,2-dichlorobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a benzene ring substituted with a bromoethyl group and two chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Bromoethyl)-1,2-dichlorobenzene typically involves the bromination of 1,2-dichlorobenzene followed by the introduction of an ethyl group. One common method is the Friedel-Crafts alkylation reaction, where 1,2-dichlorobenzene is reacted with ethyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve refluxing the reactants in an inert solvent like dichloromethane .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods often focus on minimizing by-products and ensuring the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

4-(1-Bromoethyl)-1,2-dichlorobenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 4-(1-Hydroxyethyl)-1,2-dichlorobenzene.

    Oxidation: Formation of 4-(1-Bromoethyl)-1,2-dichlorobenzoic acid.

    Reduction: Formation of ethylbenzene derivatives.

Scientific Research Applications

4-(1-Bromoethyl)-1,2-dichlorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role as a ligand in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(1-Bromoethyl)-1,2-dichlorobenzene involves its interaction with various molecular targets. The bromoethyl group can participate in electrophilic aromatic substitution reactions, while the dichlorobenzene moiety can engage in interactions with enzymes and receptors. The compound’s effects are mediated through pathways involving halogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its specific substitution pattern allows for targeted chemical modifications and interactions in various research and industrial contexts .

Properties

IUPAC Name

4-(1-bromoethyl)-1,2-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrCl2/c1-5(9)6-2-3-7(10)8(11)4-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEQRCLPPPXKGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192702-37-7
Record name 4-(1-bromoethyl)-1,2-dichlorobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

This compound is prepared by the procedure described in Preparation 3.4 from 25 ml of a 33% solution of HBr in AcOH and 5 g of 3,4-dichloro-1-(1-hydroxyethyl)benzene. 6.4 g of the expected product are obtained.
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Synthesis routes and methods II

Procedure details

To a solution of 1-(3,4-dichlorophenyl)ethanol (0.87 g, 4.55 mmol)in n-heptane (5.00 mL) and Et2O (0.500 mL) at 0° C. was added pyridine (1 drop) and phosphorous tribromide (0.214 mL, 2.277 mmol). The reaction mixture was warmed to RT and stirred for 2 h. The reaction was diluted with ether, washed with water (1×), saturated NaHCO3 (1×), and brine (1×). The organic layer was dried over magnesium sulfate, filtered, and concentrated to give 4-(1-bromoethyl)-1,2-dichlorobenzene (0.985 g, 3.88 mmol, 85% yield). m/z (ESI) 249.0 (M+H)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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